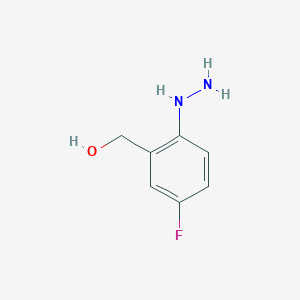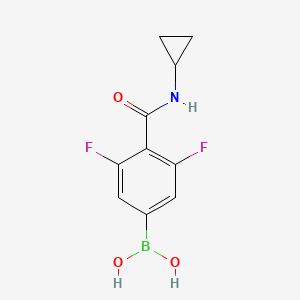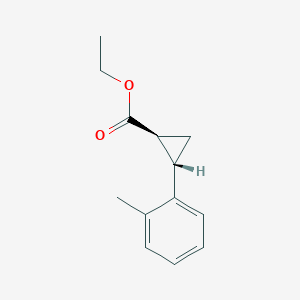![molecular formula C14H12 B14037771 Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is a chemical compound with the molecular formula C14H12. It is typically found as a white crystalline solid and is known for its unique structure, which includes a fused ring system. This compound is primarily used as an intermediate in research and laboratory settings.
Méthodes De Préparation
The synthesis of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- is generally achieved through organic synthesis reactions. The specific synthetic routes can vary depending on the research objectives and conditions. One common method involves cyclization reactions, where the starting materials undergo a series of chemical transformations to form the desired fused ring structure . Industrial production methods for this compound are limited due to its specialized applications and relatively low demand.
Analyse Des Réactions Chimiques
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated hydrocarbons .
Applications De Recherche Scientifique
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While its direct applications in biology are limited, derivatives of this compound may be used in the development of biologically active molecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Mécanisme D'action
The mechanism of action for Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The formation of radical ions and the compound’s high electron affinity are key aspects of its mechanism of action .
Comparaison Avec Des Composés Similaires
Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- can be compared to other similar compounds, such as:
Cyclopent[fg]acenaphthylene-1,2-dione: This compound has a similar fused ring structure but includes additional carbonyl groups, which can significantly alter its reactivity and applications.
Pyracylene: Another related compound, pyracylene, shares a similar core structure but differs in its substitution pattern and electronic properties.
The uniqueness of Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro- lies in its specific ring fusion and the resulting electronic characteristics, which make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H12 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,7,9,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-10-7-8-12-4-3-11-6-5-9(1)13(10)14(11)12/h1-4H,5-8H2 |
Clé InChI |
NYWUSMFYWPUCKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C3C2=C4C1=CC=C4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)

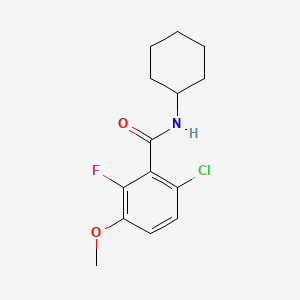
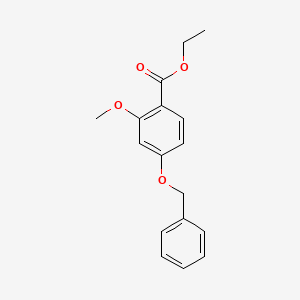
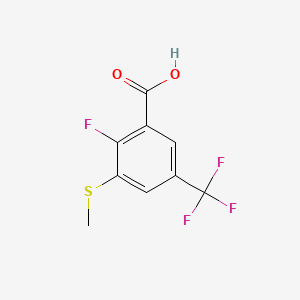
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)

![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)

